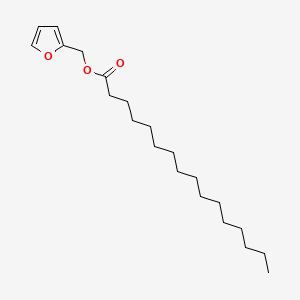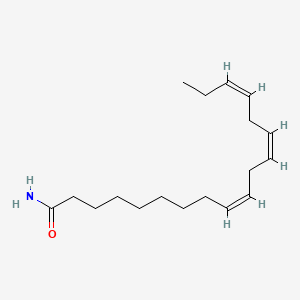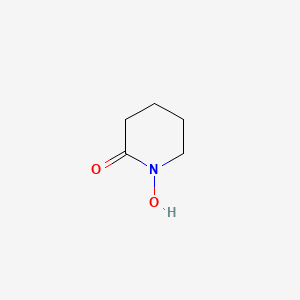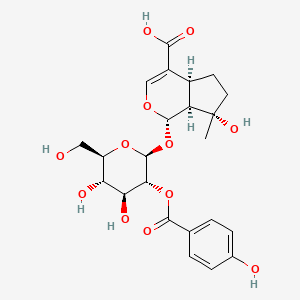
4,6-Dibromo-3-hydroxyanthranilic acid
Overview
Description
This compound has a molecular formula of C7H5Br2NO3 and a molecular weight of 310.93 g/mol. It is characterized by the presence of one hydroxyl group (-OH) and two bromine atoms (-Br) attached at the 4th and 6th positions of the benzene ring, respectively.
Preparation Methods
4,6-Dibromo-3-hydroxyanthranilic acid can be synthesized by various methods, including:
Bromination of anthranilic acid:
Condensation of 3-hydroxyanthranilic acid with bromine: This method involves the reaction of 3-hydroxyanthranilic acid with bromine to form the desired compound.
Oxidation of 2,4-dibromo-1,3-dihydroxybenzene: This method involves the oxidation of 2,4-dibromo-1,3-dihydroxybenzene to form this compound.
Cyclization of 1,3,5-tribromo-2-hydroxybenzene: This method involves the cyclization of 1,3,5-tribromo-2-hydroxybenzene to form the desired compound.
Chemical Reactions Analysis
4,6-Dibromo-3-hydroxyanthranilic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (C=O).
Reduction: The bromine atoms (-Br) can be reduced to form hydrogen atoms (-H).
Substitution: The bromine atoms (-Br) can be substituted with other functional groups, such as amino groups (-NH2) or hydroxyl groups (-OH).
Condensation: The compound can undergo condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include bromine, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dibromo-3-hydroxyanthranilic acid has several scientific research applications, including:
Pharmacology: It is used as a potential drug candidate due to its unique structural and functional properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-dibromo-3-hydroxyanthranilic acid involves its ability to act as an antioxidant and a metal-chelating agent. The hydroxyl group (-OH) provides a hydrogen atom that can donate an electron and act as a free radical scavenger, thereby preventing oxidative stress. The two bromine atoms (-Br) can bind to metal ions and form stable complexes, thereby inhibiting metal-catalyzed reactions that generate reactive oxygen species.
Comparison with Similar Compounds
4,6-Dibromo-3-hydroxyanthranilic acid can be compared with other similar compounds, such as:
3-Hydroxyanthranilic acid: This compound has a similar structure but lacks the bromine atoms.
2-Amino-4,6-dibromo-3-hydroxybenzoic acid: This compound has a similar structure but has an additional amino group (-NH2).
2,4-Dibromo-1,3-dihydroxybenzene: This compound has a similar structure but lacks the amino group (-NH2) and the carboxyl group (COOH).
The uniqueness of this compound lies in its combination of hydroxyl, amino, and bromine functional groups, which confer unique structural and functional properties.
Properties
IUPAC Name |
2-amino-4,6-dibromo-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVVBUQSYHVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432658 | |
| Record name | 4,6-Dibromo-3-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160911-12-6 | |
| Record name | 2-Amino-4,6-dibromo-3-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160911-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-dibromo-3-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160911126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dibromo-3-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4,6-dibromo-3-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,6-DIBROMO-3-HYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2TJ7QU7MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)


![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)





![[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate](/img/structure/B1240712.png)
![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)


